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  • Product: 3-Methoxy-1,2-benzisothiazole
  • CAS: 40991-38-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Methoxy-1,2-benzisothiazole

An In-depth Technical Guide to 3-Methoxy-1,2-benzisothiazole Introduction 3-Methoxy-1,2-benzisothiazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Methoxy-1,2-benzisothiazole

Introduction

3-Methoxy-1,2-benzisothiazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,2-benzisothiazole scaffold, it serves as a valuable building block in the synthesis of more complex molecules. The 1,2-benzisothiazole core itself is recognized as a "privileged structure," known for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of 3-Methoxy-1,2-benzisothiazole, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of 3-Methoxy-1,2-benzisothiazole consists of a bicyclic system where a benzene ring is fused to an isothiazole ring. A methoxy group (-OCH₃) is attached at the 3-position of the isothiazole ring. This arrangement of atoms imparts specific electronic and steric properties that influence the molecule's reactivity and its interactions with biological systems. The sulfur and nitrogen heteroatoms in the isothiazole ring are key features, contributing to the compound's overall chemical behavior.

The physicochemical properties of 3-Methoxy-1,2-benzisothiazole are summarized in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.

PropertyValueSource(s)
CAS Number 40991-38-6[2][3]
Molecular Formula C₈H₇NOS[2][3]
Molecular Weight 165.21 g/mol [2][3]
Boiling Point 187.5°C at 760 mmHg[2]
Density 1.268 g/cm³[2]
Flash Point 67.2°C[2]
LogP 2.30490[2]
Refractive Index 1.645[2]

A related and often studied compound is 3-Methoxy-1,2-benzisothiazole 1,1-dioxide, also known as "methyl pseudosaccharyl ether".[4] This oxidized form, where the sulfur atom is bonded to two oxygen atoms, exhibits different chemical and physical properties and has applications as a precursor in the synthesis of pharmacologically active compounds and functional materials.[4][5]

Synthesis and Purification

The synthesis of 1,2-benzisothiazole derivatives can be achieved through various chemical routes.[6] A common strategy involves the cyclization of substituted benzamides or related precursors. For instance, methods have been developed for producing 1,2-benzisothiazol-3-ones from 2-(alkylthio)benzamides using halogenating agents, which can be a one-step cyclization process.[7] Another approach involves the reaction of 2-(alkylthio)benzaldehyde oximes with a halogenating agent.[8]

Representative Synthetic Protocol

A plausible route to 3-Methoxy-1,2-benzisothiazole could involve the O-methylation of the corresponding 1,2-benzisothiazol-3(2H)-one. The following is a generalized protocol that illustrates the key steps and considerations.

Objective: To synthesize 3-Methoxy-1,2-benzisothiazole from 1,2-benzisothiazol-3(2H)-one.

Materials:

  • 1,2-benzisothiazol-3(2H)-one

  • A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous aprotic solvent (e.g., acetone, DMF, THF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in the chosen anhydrous solvent. Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent side reactions with moisture and oxygen, especially if a strong base like NaH is used.

  • Deprotonation: Add the base (1.1-1.5 equivalents) portion-wise to the solution at 0°C (ice bath). Allow the mixture to stir for 30-60 minutes. Rationale: The base deprotonates the nitrogen atom of the benzisothiazolone, forming a more nucleophilic anion. Conducting this step at a low temperature helps to control any exothermic reaction.

  • Methylation: Slowly add the methylating agent (1.1-1.2 equivalents) to the reaction mixture, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material. Rationale: The anionic intermediate attacks the methyl group of the methylating agent in an Sₙ2 reaction to form the O-methylated product. Monitoring by TLC is essential to determine the reaction's endpoint.

  • Workup: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (3x). Combine the organic layers. Rationale: Quenching deactivates any remaining reactive species. Extraction isolates the desired product from the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Rationale: Washing with brine removes residual water. Drying agents remove trace moisture. Column chromatography separates the target compound from impurities and unreacted starting materials.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis and Purification Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 1,2-benzisothiazol-3(2H)-one in anhydrous solvent base Add Base (e.g., K₂CO₃) at 0°C start->base methylate Add Methylating Agent (e.g., (CH₃)₂SO₄) base->methylate stir Stir at Room Temperature (Monitor by TLC) methylate->stir quench Quench with H₂O stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify characterize Spectroscopic Characterization (NMR, IR, MS) purify->characterize final_product Pure 3-Methoxy-1,2-benzisothiazole characterize->final_product

Caption: A generalized workflow for the synthesis, purification, and analysis of 3-Methoxy-1,2-benzisothiazole.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds.[9] Below is a predictive analysis of the key spectroscopic data for 3-Methoxy-1,2-benzisothiazole based on its structure and data from similar compounds.

TechniqueExpected Features
¹H NMR - Aromatic protons (4H) in the range of δ 7.0-8.0 ppm, showing characteristic splitting patterns of a substituted benzene ring. - A singlet for the methoxy group protons (3H) around δ 3.5-4.0 ppm.[10]
¹³C NMR - Aromatic carbons in the range of δ 110-150 ppm. - A signal for the methoxy carbon around δ 50-60 ppm. - Signals for the isothiazole ring carbons, with the C-O carbon appearing further downfield.[10]
IR Spectroscopy - C-H stretching vibrations (aromatic and aliphatic) around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C and C=N stretching vibrations in the aromatic region (1450-1600 cm⁻¹). - C-O stretching vibrations for the methoxy group around 1050-1250 cm⁻¹. - C-S stretching vibrations, which are typically weak and can be difficult to assign.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 165). - Fragmentation patterns involving the loss of the methoxy group or other characteristic fragments of the benzisothiazole ring system.

Applications in Research and Drug Development

The 1,2-benzisothiazole scaffold is a key component in a variety of biologically active compounds.[11] Derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][12][13] Specifically, 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory drugs.[11]

The introduction of a methoxy group at the 3-position can modulate the parent molecule's lipophilicity, electronic properties, and metabolic stability. This makes 3-Methoxy-1,2-benzisothiazole a valuable intermediate for creating libraries of new chemical entities for high-throughput screening in drug discovery programs. Its unique structure can be further modified to optimize binding to specific biological targets. For example, the benzothiazole core has been used to develop ligands targeting the dopamine D4 receptor, which is relevant for neuropsychiatric disorders.[14]

Safety and Handling

As with any laboratory chemical, 3-Methoxy-1,2-benzisothiazole should be handled with appropriate safety precautions. While specific toxicity data for this compound may be limited, related compounds like 1,2-benzisothiazol-3-one are known to be skin and eye irritants and may cause allergic skin reactions.[15] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methoxy-1,2-benzisothiazole is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure and reactive sites offer numerous possibilities for the development of novel compounds with diverse applications. This guide has provided a technical overview of its chemical properties, a representative synthetic approach, and expected spectroscopic data to aid researchers in their work with this versatile molecule. Further exploration of its reactivity and biological activity will undoubtedly continue to reveal its value in the advancement of science.

References

  • NextSDS. (n.d.). 3-Methoxy-1,2-benzisothiazole — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, September 19). 3-methoxy-1,2-benzothiazole | CAS#:40991-38-6. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methoxy-1,2-benzisothiazole 1,1-dioxide — Chemical Substance Information. Retrieved from [Link]

  • ChemicalCell. (n.d.). 3-Methoxy-1,2-Benzisothiazole 1,1-Dioxide CAS NO 18712-14-6. Retrieved from [Link]

  • Fausto, R., et al. (2007). Molecular structure and infrared spectra of the monomeric 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (methyl pseudosaccharyl ether). ResearchGate. Retrieved from [Link]

  • Carrington, D. E. L., Clarke, K., & Scrowston, R. M. (1971). 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. J. Chem. Soc. C, 3903-3906. Retrieved from [Link]

  • Royal Society of Chemistry. (1971). 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzo[d]isothiazole 1,1-dioxide. Retrieved from [Link]

  • Wang, L., et al. (2024). Synthesis and Activity Study of 1,2-Benzisothiazol-3-one Derivatives. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 11). 1,2-Benzisothiazole, 3-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-7-(oxiranylmethoxy)-1,2-benzisothiazole. Retrieved from [Link]

  • Yaremenko, V. V., et al. (n.d.). Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives. Khimiya Geterotsiklicheskikh Soedinenii. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Unknown. (2022, April 27). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]

  • Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • University of Nottingham Repository. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0657438 B1 - Method for producing 1,2-benzisothiazol-3-ones. Retrieved from [Link]

  • Husbands, S. M., et al. (n.d.). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzisothiazoles synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Aljuhani, A., et al. (2025, February 4). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. Retrieved from [Link]

  • Rauf, A., et al. (2025, February 12). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Exploratory

A Technical Guide to the Electron Density and Binding Affinity of 3-Methoxy-1,2-benzisothiazole: A Methodological Framework for Drug Discovery

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical framework for the characterization of 3-Methoxy-1,2-benzisothiazole. The 1,2-benzisothiazole nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical framework for the characterization of 3-Methoxy-1,2-benzisothiazole. The 1,2-benzisothiazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[1][2][3] The specific functionalization at the 3-position with a methoxy group is anticipated to significantly modulate the molecule's electronic properties and, consequently, its interaction with biological targets.

This guide moves beyond a simple data sheet, instead offering a detailed, field-proven methodological workflow. We will explore the critical relationship between electron density and binding affinity and provide step-by-step protocols for both the in silico prediction and the experimental validation of these key molecular characteristics. Our approach is designed to be a self-validating system, where computational insights guide and refine subsequent experimental pursuits.

Part 1: The Core Principle: Linking Electron Density to Biological Recognition

The foundation of a molecule's ability to bind to a biological target, such as a protein's active site, lies in its three-dimensional charge distribution, or electron density. This distribution dictates the molecule's molecular electrostatic potential (MEP), which governs the non-covalent interactions—hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions—that stabilize the ligand-receptor complex.

The 3-Methoxy-1,2-benzisothiazole structure features a fused aromatic system, an electron-rich sulfur atom, a nitrogen atom, and a methoxy group. The methoxy group (-OCH₃) is a crucial modulator; it is a resonance electron-donating group and an inductively electron-withdrawing group. This dual nature creates a nuanced electron distribution across the benzisothiazole scaffold, directly influencing its potential to act as a hydrogen bond acceptor or engage in other specific interactions. Understanding this electronic landscape is the first step in predicting binding affinity and mechanism of action.

cluster_ligand 3-Methoxy-1,2-benzisothiazole A Core Scaffold (Benzisothiazole) B Methoxy Group (-OCH₃) Substituent C Modulated Electron Density B->C Influences D Molecular Electrostatic Potential (MEP) C->D Determines E Non-Covalent Interactions (H-bonds, van der Waals, etc.) D->E Governs F Binding Affinity (KD, Ki) & Specificity E->F Defines G Biological Target (e.g., Enzyme, Receptor) G->E Presents Complementary Surfaces cluster_outputs Calculated Electronic Properties A Build 3D Structure of 3-Methoxy-1,2-benzisothiazole B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verified Minimum Energy Structure C->D E MEP Surface D->E Analyze F HOMO/LUMO Orbitals G Partial Atomic Charges

Caption: Workflow for the computational analysis of electron density using DFT.

Experimental Validation: X-ray Crystallography

The gold standard for determining the precise three-dimensional arrangement of atoms and the electron density distribution in the solid state is single-crystal X-ray crystallography. While a crystal structure has been reported for the related 3-methoxy-1,2-benzisothiazole 1,1-dioxide,[4][5] obtaining a crystal structure for the parent compound is a critical step for validating computational models.

  • Crystal Growth: Grow single crystals of 3-Methoxy-1,2-benzisothiazole suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to reduce thermal motion. Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and obtain an initial model of the crystal structure. Refine this model against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and bond angles.

  • Electron Density Mapping: From the final refined model, calculate and visualize the experimental electron density map. This provides a direct, real-space image of the charge distribution in the molecule, which can be quantitatively compared with the predictions from DFT.

Part 3: Assessing Binding Affinity

With a robust model of the molecule's electronic properties, the next stage is to predict and measure its binding affinity for specific biological targets. The diverse activities of the benzisothiazole class suggest multiple potential targets, such as kinases, proteases, or G-protein coupled receptors. [1][3][6]

In Silico Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is an indispensable tool for virtual screening and hypothesis generation. For benzisothiazole derivatives, docking has been instrumental in identifying potential multi-target anticancer agents. [1]

  • Target Selection and Preparation:

    • Identify a relevant protein target based on the desired therapeutic area. For example, based on literature for related compounds, Cyclooxygenase-2 (COX-2) could be a target for anti-inflammatory activity. [6] * Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D conformer of 3-Methoxy-1,2-benzisothiazole.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the receptor, typically as a grid box encompassing the known active site.

    • Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to systematically sample conformations of the ligand within the binding site. * The program's scoring function will rank the resulting poses based on an estimated free energy of binding.

  • Analysis of Results:

    • Binding Score: The top-ranked poses will have the most favorable (i.e., most negative) binding scores, providing a semi-quantitative estimate of binding affinity.

    • Binding Mode: Critically analyze the predicted binding pose. Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues in the active site. This analysis provides testable hypotheses about the structure-activity relationship (SAR).

Biophysical Validation: Measuring Direct Binding

Computational predictions must be validated by direct experimental measurement of binding affinity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are cornerstones of modern drug discovery for quantifying biomolecular interactions.

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the ligand flows over and binds to an immobilized target.kₐ (on-rate), kₔ (off-rate), K₋ (dissociation constant)Real-time, label-free, provides kinetic data, high throughputRequires immobilization of the target, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the target.K₋ (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Label-free, in-solution, provides a complete thermodynamic profileRequires larger quantities of protein and compound, lower throughput.
  • Chip Preparation: Covalently immobilize the purified target protein onto a suitable SPR sensor chip surface.

  • Ligand Preparation: Prepare a series of precise dilutions of 3-Methoxy-1,2-benzisothiazole in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the ligand across the sensor surface containing the immobilized target.

    • Monitor the binding response in real-time to measure the association phase.

    • Inject running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic rate constants (kₐ and kₔ).

    • Calculate the equilibrium dissociation constant (K₋) as kₔ/kₐ. A lower K₋ value indicates higher binding affinity.

cluster_target Target Protein cluster_ligand 3-Methoxy-1,2-benzisothiazole A Immobilize on Sensor Chip C Inject Ligand over Chip B Prepare Serial Dilutions B->C D Monitor Real-Time Binding (Sensorgram) C->D E Fit Data to Binding Model D->E F Determine ka, kd, KD E->F

Caption: Experimental workflow for determining binding kinetics using SPR.

Conclusion

The characterization of 3-Methoxy-1,2-benzisothiazole requires an integrated and iterative approach that leverages the predictive power of computational chemistry with the empirical certainty of biophysical and structural methods. By first building a robust model of the molecule's electron density through DFT and validating it with X-ray crystallography, researchers can make informed hypotheses about its potential biological interactions. These hypotheses can then be efficiently tested using in silico tools like molecular docking, followed by precise, quantitative validation of binding affinity using techniques such as SPR or ITC. This comprehensive workflow provides the foundational data necessary to advance this promising scaffold into the next phase of rational drug design and development.

References

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025). Vertex AI Search.
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  • Al-Ghorbani, M., et al. (2019). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 12(3), 1369-1378.
  • Collier, P. J., et al. (1990). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Journal of Applied Bacteriology, 69(4), 578-584.
  • Sathishkumar, P., et al. (2021). Evaluation of drug likeliness of (Z)-4-((4-hydroxy-3-methoxy benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its copper complex: A combined experimental and computational approach. Journal of Molecular Structure, 1230, 129895.
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  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369.
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  • J-GLOBAL. (n.d.). 3-Methoxy-1,2-benzisothiazole. Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methoxy-1,2-benzisothiazole. Chemical Substance Information. Retrieved from [Link]

  • Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4218.
  • US EPA. (n.d.). 1,2-Benzisothiazole, 3-methoxy-. Substance Details - SRS. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules, 26(22), 6825.
  • Almeida, R., et al. (2008). Molecular structure and infrared spectra of the monomeric 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (methyl pseudosaccharyl ether). Journal of Molecular Structure, 876(1-3), 77-85.
  • ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • Al-Juboori, A. A. H., et al. (2024). In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole cross-linked with Hydroxamic acid by certain linkers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(1), 1-11.
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Protocols & Analytical Methods

Method

Application Notes & Protocols: The 1,2-Benzisothiazole Scaffold as a Privileged Precursor in Modern Drug Design

Abstract: The 1,2-benzisothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2] This structural motif is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,2-benzisothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2] This structural motif is a cornerstone in the architecture of several key therapeutic agents, particularly within the domain of central nervous system (CNS) disorders.[3] This guide provides an in-depth exploration of the 1,2-benzisothiazole core, not as a final drug entity, but as a critical starting precursor in the multi-step synthesis of complex pharmaceuticals. We will focus on its application in the design and synthesis of atypical antipsychotics, such as Ziprasidone and Perospirone, which exemplify the strategic importance of this scaffold.[4][5][6] Detailed protocols for the synthesis of key intermediates, including 3-chloro-1,2-benzisothiazole and 3-(1-piperazinyl)-1,2-benzisothiazole, are provided, elucidating the chemical logic that makes these molecules powerful building blocks in drug discovery. While specific derivatives like 3-methoxy-1,2-benzisothiazole exist, the most prevalent and industrially significant synthetic routes leverage halogenated intermediates for their superior reactivity and efficiency in constructing the final drug target.

The 1,2-Benzisothiazole Core: A Foundation for CNS-Active Agents

The 1,2-benzisothiazole ring system is a bicyclic heterocycle that merges a benzene ring with an isothiazole ring. Its unique electronic and structural properties make it a "privileged scaffold," capable of interacting with a variety of biological targets. Its derivatives have demonstrated a wide array of biological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7][8]

In the context of atypical antipsychotics, the 1,2-benzisothiazole moiety is crucial for achieving a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9] This dual-receptor activity is believed to be responsible for the improved side-effect profile of atypical antipsychotics compared to their predecessors, particularly the reduced tendency to induce extrapyramidal symptoms (EPS).[9][10]

G cluster_0 1,2-Benzisothiazole Core Structure 1,2-Benzisothiazole caption Figure 1: The core 1,2-benzisothiazole ring system.

Caption: The fundamental 1,2-benzisothiazole scaffold.

Synthesis of Essential 1,2-Benzisothiazole Intermediates

The journey from simple precursors to a complex drug molecule like Ziprasidone is a multi-step process. The key is to first construct versatile intermediates that can be reliably coupled in later stages. The synthesis of 3-chloro-1,2-benzisothiazole represents a critical activation step, transforming the relatively inert 3-position into a reactive site for nucleophilic substitution.

Protocol 2.1: Synthesis of 3-Chloro-1,2-benzisothiazole

Causality: The conversion of the keto group in 1,2-benzisothiazol-3-one to a chloro group at the 3-position is a pivotal transformation. The resulting 3-chloro-1,2-benzisothiazole is an excellent electrophile. The chlorine atom serves as a good leaving group, facilitating subsequent nucleophilic substitution reactions, which is the primary strategy for introducing the piperazine side chain required for antipsychotic activity.[11] Thionyl chloride is a common and effective reagent for this type of chlorination.[11]

Workflow Diagram:

workflow start 1,2-Benzisothiazol-3-one process Chlorination Reaction (Reflux, 70-90°C) start->process reagent1 Thionyl Chloride (SOCl2) N,N-dimethylformamide (DMF) Toluene reagent1->process workup Concentration & Distillation/Recrystallization process->workup product 3-Chloro-1,2-benzisothiazole workup->product

Caption: Workflow for the synthesis of 3-chloro-1,2-benzisothiazole.

Step-by-Step Protocol:

  • 1. Reaction Setup: In a flask equipped with a stirrer, thermometer, and condenser, charge 1,2-benzisothiazol-3-one (1.0 eq), N,N-dimethylformamide (1.1-1.5 eq), and a suitable solvent such as toluene or chlorobenzene.[11]

  • 2. Reagent Addition: While stirring, add thionyl chloride (1.0-1.5 eq) dropwise to the mixture, maintaining the temperature between 70°C and 90°C.[11]

  • 3. Reaction: Maintain the reaction mixture at this temperature for several hours until the reaction is complete (monitor by TLC or HPLC).

  • 4. Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • 5. Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like cyclohexane to yield pure 3-chloro-1,2-benzisothiazole.[11]

Protocol 2.2: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

Causality: This intermediate is the linchpin in the synthesis of several antipsychotic drugs.[4][12] It is formed by the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-benzisothiazole with one of the nitrogen atoms of piperazine. Using an excess of piperazine is crucial; it acts as both the nucleophile and the base to neutralize the HCl generated during the reaction, driving the reaction to completion and minimizing the formation of undesired bis-substituted byproducts.

Workflow Diagram:

workflow2 start 3-Chloro-1,2-benzisothiazole process Nucleophilic Substitution (Elevated Temperature) start->process reagent1 Piperazine (excess) reagent1->process product 3-(1-Piperazinyl)-1,2-benzisothiazole process->product

Caption: Workflow for the synthesis of the key piperazinyl intermediate.

Step-by-Step Protocol:

  • 1. Reaction Setup: Charge a reaction vessel with 3-chloro-1,2-benzisothiazole (1.0 eq) and an excess of piperazine (typically 2-5 eq).[4]

  • 2. Reaction: Heat the mixture at an elevated temperature (e.g., 120-130°C) for several hours. The reaction is often run without a solvent, with the molten piperazine serving as the reaction medium.[4]

  • 3. Work-up: After completion, cool the reaction mixture and add water to dissolve the excess piperazine and piperazine hydrochloride salt. The product, being less water-soluble, will often precipitate.

  • 4. Purification: Filter the solid product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 3-(1-piperazinyl)-1,2-benzisothiazole.[12]

ParameterTypical ValuePurpose
Solvent None or high-boiling point solventPiperazine can act as the solvent when molten.
Temperature 120-130°CTo ensure sufficient reaction rate.
Reactant Ratio 1:3 (Chloro-BIT:Piperazine)Excess piperazine acts as nucleophile and base.
Typical Yield >80%Efficient and high-yielding reaction.

Application in Atypical Antipsychotic Drug Synthesis: The Case of Ziprasidone

Ziprasidone is a potent atypical antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[6] Its synthesis is a prime example of a convergent strategy, where two complex intermediates are prepared separately and then joined in a final step. The 3-(1-piperazinyl)-1,2-benzisothiazole intermediate forms one half of the molecule.

Synthetic Pathway of Ziprasidone:

ziprasidone_synthesis cluster_A Pathway A: Benzisothiazole Moiety cluster_B Pathway B: Oxindole Moiety A1 1,2-Benzisothiazol-3-one A2 3-Chloro-1,2-benzisothiazole A1->A2 SOCl2 A3 3-(1-Piperazinyl)-1,2-benzisothiazole A2->A3 Piperazine Coupling Coupling Reaction (Base, e.g., Na2CO3) A3->Coupling B1 6-Chlorooxindole B2 5-(2-Chloroacetyl)-6-chlorooxindole B1->B2 Friedel-Crafts Acylation B3 5-(2-Chloroethyl)-6-chlorooxindole B2->B3 Reduction (e.g., Et3SiH) B3->Coupling Final Ziprasidone Coupling->Final

Caption: Convergent synthetic strategy for Ziprasidone.

Protocol 3.1: Final Synthesis of Ziprasidone

Causality: This final step is a classic nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine ring in intermediate A3 acts as the nucleophile, attacking the electrophilic carbon atom of the chloroethyl side chain in intermediate B3 . A base, such as sodium carbonate, is essential to neutralize the hydrogen chloride formed during the reaction, preventing the protonation of the piperazine nitrogen and ensuring the reaction proceeds to completion.[12]

Step-by-Step Protocol:

  • 1. Reaction Setup: Charge a reactor with 3-(1-piperazinyl)-1,2-benzisothiazole (1.0 eq), 5-(2-chloroethyl)-6-chloro-oxindole (1.0 eq), sodium carbonate (a slight excess, ~1.2 eq), and a suitable solvent such as water or an alcohol/water mixture.[12]

  • 2. Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by HPLC.

  • 3. Isolation: Upon completion, cool the reaction mixture. The product, Ziprasidone base, will precipitate out of the aqueous solution.

  • 4. Purification: Filter the crude product, wash thoroughly with water to remove inorganic salts and unreacted starting materials, and dry. The Ziprasidone base can then be converted to its hydrochloride salt for formulation.[12]

Broader Applications & Future Directions

The utility of the 1,2-benzisothiazole scaffold extends far beyond antipsychotics. Researchers are actively exploring its potential in other therapeutic areas:

  • Anticancer Agents: Derivatives have been computationally designed and evaluated as multi-target anticancer agents, showing strong binding affinities for targets like COX-2 and various kinases.[1]

  • Anti-inflammatory Agents: The 1,1-dioxide derivatives (saccharins) have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[13]

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes like human leukocyte elastase and caspase-3, suggesting potential applications in treating inflammatory diseases and disorders involving apoptosis.[13][14]

The continued exploration of this scaffold, through the synthesis of new derivatives and the development of more efficient synthetic protocols, promises to yield novel drug candidates for a wide range of diseases.

References

  • TSI Journals. (2010). Simple and efficient methods to ziprasidone, an anti-psychotic drug substance. Trade Science Inc.
  • New Drug Approvals. (2013). Ziprasidone.
  • ChemicalCell. 3-Methoxy-1,2-Benzisothiazole 1,1-Dioxide CAS NO 18712-14-6.
  • Google Patents. (CN101450946B). Synthetic method of ziprasidone.
  • Google Patents. (EP0702008A2). Method for producing 1,2-benzisothiazol-3-ones.
  • Google Patents. (CN105669665A).
  • Google Patents. (EP1476162B1). Controlled synthesis of ziprasidone.
  • Lirias. (2022).
  • Google Patents. (US20130005983A1). Method for producing 3-halo-1,2-benzisothiazoles.
  • Wikipedia. Ziprasidone.
  • Benchchem. Applications of 1,2-Benzisothiazol-3(2H)
  • PubMed. (1996).
  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025).
  • PubMed. (1988). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
  • PubMed. (2013).
  • PubMed. (1994).
  • ResearchGate.

Sources

Application

Application Note: High-Throughput Antimicrobial Screening of 3-Methoxy-1,2-benzisothiazole

Introduction & Mechanistic Overview 3-Methoxy-1,2-benzisothiazole (CAS Number: 40991-38-6)[1] is a structurally significant heterocyclic compound belonging to the benzisothiazole class. Benzisothiazoles—including the wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-Methoxy-1,2-benzisothiazole (CAS Number: 40991-38-6)[1] is a structurally significant heterocyclic compound belonging to the benzisothiazole class. Benzisothiazoles—including the widely utilized 1,2-benzisothiazol-3(2H)-one (BIT) and saccharin derivatives—are renowned for their potent broad-spectrum antimicrobial properties and hold significant value in both pharmacological drug development and agrochemical formulations[2].

The antimicrobial mechanism of action for benzisothiazoles is multifaceted. The primary mode of action involves the disruption of microbial cell membranes[3]. Upon penetrating the cell envelope, the highly electrophilic nature of the isothiazole ring facilitates rapid reactivity with nucleophilic cellular thiols (such as intracellular glutathione and critical cysteine residues in metabolic enzymes). This thiol depletion induces severe oxidative stress, halts cellular metabolism, and ultimately leads to rapid cell death[3].

Experimental Workflow

To systematically evaluate the minimum inhibitory concentration (MIC) of 3-Methoxy-1,2-benzisothiazole, we employ a standardized microbroth dilution method adapted for high-throughput screening[4].

Workflow n1 Compound Prep (DMSO Stock) n2 Serial Dilution (Mueller-Hinton Broth) n1->n2 n3 Inoculation (0.5-2.5 x 10^5 CFU/mL) n2->n3 n4 Incubation (35°C, 18-24h) n3->n4 n5 MIC Readout (OD590 / Resazurin) n4->n5

Fig 1: High-throughput microbroth dilution workflow for antimicrobial screening.

Materials and Reagents

  • Test Compound : 3-Methoxy-1,2-benzisothiazole (Purity ≥98%).

  • Solvent : Dimethyl sulfoxide (DMSO), cell-culture grade.

  • Media : Mueller-Hinton Broth (MHB) for bacteria; Sabouraud Dextrose Broth (SDB) for yeast[4].

  • Microorganisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), Candida albicans (Yeast).

  • Consumables : 96-well or 384-well clear-bottomed microplates[5].

  • Indicators : Resazurin (Alamar Blue) for viability fluorescence readout.

Step-by-Step Protocol: Microbroth Dilution Assay

Scientific Rationale & Causality : This protocol is designed as a self-validating system. By incorporating strict vehicle controls and dual-readout methodologies, researchers can isolate the specific pharmacological effect of the benzisothiazole from solvent-induced toxicity or false-positive precipitation artifacts.

Step 1: Stock Solution Preparation

  • Action : Dissolve 3-Methoxy-1,2-benzisothiazole in 100% DMSO to create a 10 mM master stock.

  • Causality : Benzisothiazoles are highly hydrophobic. Initial dissolution in pure DMSO prevents aqueous precipitation and ensures uniform bioavailability during the assay[5].

Step 2: Media Preparation and Serial Dilution

  • Action : Dispense 100 µL of MHB into columns 2-12 of a 96-well plate. Add 200 µL of the working compound solution (diluted in MHB to 200 µM, max 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 11, transferring 100 µL at each step. Discard 100 µL from column 11. Column 12 serves as the vehicle/growth control (DMSO only, no compound).

  • Causality : Maintaining a consistent DMSO concentration (≤2% final) across all wells is critical to prevent solvent-mediated growth inhibition, which would artificially lower the apparent MIC[5].

Step 3: Inoculum Preparation and Addition

  • Action : Adjust the microbial suspension to a 0.5 McFarland standard (approx. 1−2×108 CFU/mL). Dilute this suspension 1:100 in MHB. Add 100 µL of this inoculum to all wells (columns 1-12). The final inoculum size must strictly be 0.5−2.5×105 CFU/mL[4].

  • Causality : Standardizing the inoculum size prevents the "inoculum effect," where an excessively high bacterial load overwhelms the antimicrobial agent, leading to false-negative resistance profiles.

Step 4: Incubation and Readout

  • Action : Incubate the plates at 35 ± 1°C for 18-24 hours for bacteria (up to 48 hours for yeast)[4]. Measure growth inhibition via optical density at 590 nm (OD590)[5]. For enhanced sensitivity, add 20 µL of 0.015% resazurin to each well, incubate for 2 hours, and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Causality : OD590 provides a direct measurement of biomass, while resazurin relies on the metabolic reduction of the dye by living cells. Using dual readouts prevents false positives caused by compound precipitation that might mimic bacterial turbidity[5].

Data Presentation: Expected MIC Ranges

The following table summarizes the expected quantitative screening data for benzisothiazole derivatives against standard ATCC strains, demonstrating their broad-spectrum efficacy[4].

Microorganism StrainGram Stain / TypeExpected MIC Range (µg/mL)Benzisothiazole Susceptibility Profile
Staphylococcus aureus (ATCC 25923)Gram-Positive4.0 - 12.5Highly Susceptible
Enterococcus faecalis (ATCC 29212)Gram-Positive8.0 - 16.0Susceptible
Escherichia coli (ATCC 8739)Gram-Negative16.0 - 64.0Moderately Susceptible
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative> 64.0Resistant (Efflux pump mediated)
Candida albicans (ATCC 10231)Yeast16.0 - 32.0Susceptible

Note: Gram-positive bacteria typically exhibit higher susceptibility due to the absence of an outer membrane, allowing easier penetration of the hydrophobic benzisothiazole core[4].

Mechanistic Pathway Visualization

To further understand the causality of the observed MIC values, the following diagram illustrates the intracellular signaling and disruption pathway triggered by 3-Methoxy-1,2-benzisothiazole.

Pathway c1 3-Methoxy-1,2- benzisothiazole c2 Membrane Penetration c1->c2 c3 Thiol Reactivity (GSH Depletion) c2->c3 c4 Oxidative Stress & Enzyme Inhibition c3->c4 ROS Accumulation c5 Cell Death (Bactericidal) c4->c5

Fig 2: Mechanism of action: Thiol depletion leading to oxidative stress and cell death.

Conclusion & Quality Control Best Practices

When utilizing 3-Methoxy-1,2-benzisothiazole in screening assays, researchers must prioritize solvent controls and precise inoculum standardization. Because benzisothiazoles covalently modify thiol groups[3], avoid using assay media containing high concentrations of reducing agents (e.g., dithiothreitol or β -mercaptoethanol). These agents will prematurely quench the electrophilic center of the compound, resulting in artificially high MIC values. Adhering to this self-validating approach ensures high-fidelity data suitable for downstream lead optimization and drug development.

References

  • Title : 1,2-Benzisothiazole, 3-methoxy- - Substance Details - SRS | US EPA Source : epa.gov URL : 1

  • Title : Product Class 16: Benzisothiazoles - Thieme E-Books Source : thieme-connect.de URL : 2

  • Title : CAS 2634-33-5: 1,2-Benzisothiazolin-3-One | CymitQuimica Source : cymitquimica.com URL :3

  • Title : A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase | ACS Infectious Diseases Source : acs.org URL : 5

  • Title : Full article: Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - Taylor & Francis Source : tandfonline.com URL : 4

Sources

Method

Application Note: Solvation Kinetics and Protocol for 3-Methoxy-1,2-benzisothiazole in DMSO for Cell Culture

Executive Summary & Mechanistic Overview The evaluation of small heterocyclic molecules in in vitro pharmacological assays is frequently bottlenecked by their poor aqueous solubility. 3-Methoxy-1,2-benzisothiazole is a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The evaluation of small heterocyclic molecules in in vitro pharmacological assays is frequently bottlenecked by their poor aqueous solubility. 3-Methoxy-1,2-benzisothiazole is a benzisothiazole derivative characterized by a hydrophobic core that renders it highly soluble in organic solvents but practically insoluble in aqueous physiological media[1].

To bridge the gap between chemical synthesis and biological evaluation, Dimethyl sulfoxide (DMSO) is utilized as the universal vehicle. DMSO is a polar, aprotic solvent with a high dielectric constant and amphipathic properties (possessing both a highly polarized S=O domain and apolar methyl groups)[2]. These properties allow DMSO to effectively disrupt the intermolecular crystal lattice of 3-Methoxy-1,2-benzisothiazole, facilitating complete solvation without altering the compound's structural integrity. This application note provides a self-validating, step-by-step protocol for preparing sterile stock solutions of 3-Methoxy-1,2-benzisothiazole and defines the critical thresholds for DMSO cytotoxicity in cell culture.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the physicochemical parameters of the target compound to calculate accurate molarities and predict solvent behavior.

Table 1: Physicochemical Properties of 3-Methoxy-1,2-benzisothiazole

PropertyValue
Compound Name 3-Methoxy-1,2-benzisothiazole
CAS Registry Number 40991-38-6[3]
Molecular Formula C8H7NOS[4]
Molecular Weight 165.21 g/mol [3]
Solvent Compatibility Soluble in DMSO, DMF, and Methanol; Insoluble in water[1][5]

The Causality of DMSO-Mediated Cytotoxicity

While DMSO is an exceptionally efficient solvent, it is biologically active. The causality of DMSO toxicity is rooted in its ability to integrate into and disrupt the lipid bilayer of cell membranes, causing severe osmotic stress. At high concentrations (>5%), DMSO actively induces apoptosis by triggering the cleavage of caspase-3 and PARP-1[2]. Even at moderate concentrations (0.5% - 1.0%), DMSO can reduce cell viability by up to 25% over a 24-hour exposure period[2].

To maintain the scientific integrity of your cell culture assays, the final concentration of DMSO must be strictly controlled.

Table 2: DMSO Cytotoxicity Thresholds for In Vitro Assays

Final DMSO Concentration (v/v)Cellular Response & Mechanistic ImpactApplication Suitability
≤ 0.05% Negligible impact on cell viability or membrane integrity[2].Optimal for long-term assays (72h+) and sensitive primary cells.
0.1% Mild osmotic stress; generally well-tolerated by most immortalized cell lines[6].Standard upper limit for routine 24h–48h pharmacological assays.
0.5% - 1.0% Significant viability reduction; early signs of membrane degradation[2][7].High risk. Only use for highly resistant cells with strict vehicle controls.
≥ 5.0% Severe cytotoxicity; induction of apoptosis via caspase-3 and PARP-1 cleavage[2].Strictly prohibited for in vitro biological assays.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes a specific "Validation Checkpoint" to ensure that experimental artifacts (such as precipitation, filter leaching, or solvent toxicity) are actively identified and eliminated.

Phase 1: Master Stock Preparation (e.g., 10 mM)

Causality Focus: Utilizing anhydrous DMSO is critical. DMSO is highly hygroscopic; the absorption of atmospheric water drastically reduces the solubility of hydrophobic compounds like 3-Methoxy-1,2-benzisothiazole, leading to premature precipitation.

  • Equilibration: Allow the lyophilized powder of 3-Methoxy-1,2-benzisothiazole to equilibrate to room temperature within a desiccator to prevent ambient moisture condensation.

  • Gravimetric Measurement: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance.

  • Molarity Calculation: Calculate the required volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

    • Formula:Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol) × 0.001]

    • Example: For 5.0 mg of 3-Methoxy-1,2-benzisothiazole (MW = 165.21): 5.0 / (10 × 0.16521) = 3.026 mL of DMSO.

  • Kinetic Disruption: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

  • Sonication: Place the sealed tube in an ultrasonic water bath (<37°C) for 5–10 minutes. The kinetic energy disrupts the crystal lattice without causing thermal degradation.

    • Validation Checkpoint 1 (Solubility Integrity): Hold the tube against a direct light source against a dark background. The complete absence of light scattering (Tyndall effect) confirms 100% solvation. Any cloudiness indicates water contamination or saturation.

Phase 2: Sterilization and Cryopreservation

Causality Focus: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will dissolve upon contact with 100% DMSO, leaching toxic polymers directly into your stock solution.

  • Syringe Loading: Draw the 10 mM master stock into a solvent-resistant, latex-free syringe.

  • Filtration: Attach a 0.22 µm Polytetrafluoroethylene (PTFE) or Nylon syringe filter. Slowly depress the plunger to filter the solution into sterile, amber microcentrifuge tubes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL).

  • Cryopreservation: Store the aliquots at -20°C to -80°C.

    • Validation Checkpoint 2 (Nucleation Prevention): Avoid freeze-thaw cycles. Repeated temperature fluctuations cause irreversible nucleation and precipitation of the compound out of the solvent. Discard any aliquot that has been thawed more than once.

Phase 3: Aqueous Dilution for Cell Culture
  • Thawing: Thaw a single aliquot at room temperature immediately prior to the assay. Vortex briefly.

  • Serial Dilution: Dilute the stock directly into pre-warmed culture media. To achieve a 10 µM treatment concentration from a 10 mM stock, perform a 1:1000 dilution. This results in a final DMSO concentration of 0.1% (v/v), which is well within the safe physiological threshold[6].

    • Validation Checkpoint 3 (Vehicle Control Baseline): You must include a "Vehicle-Only Control" well in your cell culture plate. This well receives culture media containing exactly 0.1% DMSO, but no 3-Methoxy-1,2-benzisothiazole. If the viability of this vehicle control drops by >5% compared to an untreated control, the chosen DMSO concentration is cytotoxic to your specific cell line, and the assay must be repeated with a higher concentration master stock (to allow for a smaller dilution volume).

Process Visualization

Workflow Step1 1. Compound Preparation Weigh 3-Methoxy-1,2-benzisothiazole Step2 2. Primary Solvation Add Anhydrous DMSO Step1->Step2 Step3 3. Kinetic Disruption Vortex & Sonicate (<37°C) Step2->Step3 Step4 4. Sterilization Filter via 0.22 µm PTFE Step3->Step4 Step5 5. Cryopreservation Aliquot and Store at -80°C Step4->Step5 Step6 6. Aqueous Dilution Dilute in Media (DMSO ≤ 0.1%) Step5->Step6

Workflow for the solvation and sterile processing of 3-Methoxy-1,2-benzisothiazole in DMSO.

Comprehensive References

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro . Jagiellonian Center of Innovation.[Link]

  • 3-Methoxy-1,2-benzisothiazole | Chemical Substance Information - J-Global . jst.go.jp.[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC . nih.gov.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI . mdpi.com. [Link]

  • Product Class 16: Benzisothiazoles - Thieme E-Books . thieme-connect.de.[Link]

Sources

Application

Application Note: Utilizing 3-Methoxy-1,2-benzisothiazole in Heterocyclic Compound Synthesis

Executive Summary 3-Methoxy-1,2-benzisothiazole is a highly versatile electrophilic building block in modern heterocyclic synthesis. It serves as a critical intermediate for the development of bioactive molecules, most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-1,2-benzisothiazole is a highly versatile electrophilic building block in modern heterocyclic synthesis. It serves as a critical intermediate for the development of bioactive molecules, most notably in the synthesis of atypical antipsychotics such as ziprasidone[1]. Compared to its halogenated analog (3-chloro-1,2-benzisothiazole), the methoxy derivative offers superior bench stability while maintaining excellent reactivity in nucleophilic aromatic substitution (SNAr) reactions. This application note details the mechanistic pathways, reaction optimizations, and validated protocols for utilizing 3-methoxy-1,2-benzisothiazole in drug development workflows.

Mechanistic Insights: SNAr vs. Ring-Opening Pathways

When designing synthetic routes with 3-methoxy-1,2-benzisothiazole, chemists must carefully control reaction conditions to favor the desired SNAr pathway over competing side reactions[2].

The SNAr Pathway (C3 Position)

The primary synthetic utility of 3-methoxy-1,2-benzisothiazole lies in the susceptibility of the C3 position to nucleophilic attack. Amines (e.g., piperazine) and hydrazines readily displace the methoxy group to form 3-substituted-1,2-benzisothiazoles[1][2]. This displacement is driven by the electron-deficient nature of the isothiazole ring, which stabilizes the resulting Meisenheimer-type intermediate before the expulsion of the methoxide leaving group[2].

Competing SN2 Pathway (S-N Bond Cleavage)

A critical failure mode in these syntheses is the SN2 attack of the nucleophile at the sulfur atom[2]. Because the S-N bond is relatively weak, aggressive nucleophiles or excessive thermal stress can lead to S-N bond cleavage, resulting in ring-opened benzamidine or disulfide byproducts[3]. In certain high-temperature piperazine reactions, these ring-opened intermediates can thermodynamically recyclize to the desired 1,2-benzisothiazole nucleus[3], but this requires careful solvent and temperature tuning to ensure the equilibrium favors the closed ring.

Chapman-like Isomerization

When oxidized to 3-methoxy-1,2-benzisothiazole 1,1-dioxide, the molecule becomes susceptible to a Chapman-like thermal isomerization. Heating the compound above 150 °C in the solid state or in solution triggers a [1,3]-O to N methyl migration, yielding 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[4][5]. This rearrangement must be considered if thermal steps are applied post-oxidation.

Mandatory Visualization: Reaction Pathways

G A 3-Methoxy-1,2-benzisothiazole (Starting Material) B Nucleophilic Attack (Amines, Hydrazines) A->B + Nucleophile G Thermal Rearrangement (1,1-dioxide derivative) A->G Oxidation & Heat C SNAr Pathway (C3 Position) B->C Pathway A (Favored) E SN2 Pathway (Sulfur Atom) B->E Pathway B (Competing) D 3-Substituted-1,2-benzisothiazole (e.g., Piperazinyl derivative) C->D - MeOH F S-N Bond Cleavage (Ring-Opened Intermediate) E->F Ring Opening F->D Recyclization (High Temp) H Chapman-like Isomerization (2-Methyl-3(2H)-one) G->H [1,3]-O to N migration

Mechanistic pathways of 3-Methoxy-1,2-benzisothiazole reacting with nucleophiles.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for various nucleophilic substitutions of 3-methoxy-1,2-benzisothiazole, highlighting the delicate balance required to maximize yield.

NucleophileSolvent SystemTemperatureTimeMajor ProductTypical Yield
Piperazine (Excess)Neat / DMSO (Cat.)120–140 °C3–12 h3-(1-Piperazinyl)-1,2-benzisothiazole75–80%
Hydrazine HydrateMethanol65 °C (Reflux)30 min3-Hydrazino-1,2-benzisothiazole~67%
2,2,2-TrifluoroethanolDMF / K₂CO₃100 °C6 h3-(2,2,2-Trifluoroethoxy)-1,2-benzisothiazole>70%

Data synthesized from established synthetic methodologies for benzisothiazole functionalization[3][6].

Validated Experimental Protocols

Protocol 1: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

Target Application: Precursor synthesis for atypical antipsychotics (e.g., ziprasidone)[1].

Causality & Expert Insight: This reaction is run under highly concentrated or neat conditions with an excess of piperazine. The excess piperazine serves a dual purpose: it acts as the nucleophile and as an acid scavenger to neutralize the expelled methoxide/methanol, preventing the reaction from stalling. A catalytic amount of DMSO is often added to re-oxidize any ring-opened 2-mercaptobenzonitrile byproducts back into a reactive disulfide intermediate, which subsequently recyclizes into the desired product[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 3-methoxy-1,2-benzisothiazole.

  • Reagent Addition: Add 4.0 to 5.0 equivalents of anhydrous piperazine. Add a catalytic amount of DMSO (0.1 equivalents) and 2-propanol (minimal volume to aid initial mixing).

  • Thermal Activation: Heat the mixture to 120–140 °C under a nitrogen atmosphere. The mixture will melt and become a homogenous phase.

  • Reaction Monitoring: Stir the melt for 3 to 12 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1) or LC-MS.

  • Quenching & Workup: Cool the reaction mixture to 80 °C and slowly add water to precipitate the product. Extract the aqueous layer with dichloromethane (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, DCM:MeOH 9:1 with 1% Et₃N) to yield pure 3-(1-piperazinyl)-1,2-benzisothiazole.

Protocol 2: Synthesis of 3-Hydrazino-1,2-benzisothiazole

Target Application: Synthesis of pyrazolone-fused benzisothiazole derivatives and energetic materials[2].

Causality & Expert Insight: Unlike the piperazine protocol, reacting hydrazine with 3-methoxy-1,2-benzisothiazole requires strict temperature control. Hydrazine is a powerful alpha-effect nucleophile. If the temperature exceeds 70 °C, the SN2 attack at the sulfur atom outcompetes the SNAr pathway, leading to irreversible S-N bond cleavage and the formation of ring-opened hydrazonate products[3]. Methanol is chosen as the solvent to maintain a low and strictly capped reflux temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-methoxy-1,2-benzisothiazole (e.g., 50 mg) in anhydrous methanol (1.0 mL) in a round-bottom flask[3].

  • Reagent Addition: Slowly add 6.0 equivalents of hydrazine hydrate (50–60% aqueous solution) dropwise at room temperature[3].

  • Controlled Heating: Submerge the flask in a pre-heated oil bath at 65 °C (reflux).

  • Reaction: Stir at reflux for exactly 30 minutes. Prolonged heating significantly decreases yield due to secondary ring-opening reactions[2].

  • Isolation: Cool the mixture immediately to 0 °C in an ice bath. The product, 3-hydrazino-1,2-benzisothiazole, will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure product. Recrystallization from ethanol can be performed if higher purity is required[2].

References

  • SYNTHETIC UTILIZATION OF POLYNITRO AROMATIC COMPOUNDS. 5.
  • Science of Synthesis 11.
  • Reaction of 3-Cl/OMe-Substituted 5-Nitrobenzisothiazoles with Hydrazine: Structural and Computational Evidence for Rearrangement Pathways Implicating Intramolecular Formation of Pivotal Meisenheimer Complexes Source: The Journal of Organic Chemistry - ACS Publications URL
  • Molecular structure and infrared spectra of the monomeric 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (methyl pseudosaccharyl ether)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methoxy-1,2-benzisothiazole Stability &amp; Formulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific oxidative vulnerabilities of 3-Methoxy-1,2-benzisothiazole (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific oxidative vulnerabilities of 3-Methoxy-1,2-benzisothiazole (CAS: 40991-38-6) [1] in solution.

Heterocyclic compounds containing an isothiazole ring are highly susceptible to oxidation at the electron-rich sulfur atom. When exposed to dissolved oxygen, trace transition metals, or actinic light, 3-Methoxy-1,2-benzisothiazole rapidly degrades into its 1-oxide (sulfoxide) and 1,1-dioxide (sulfone/saccharin analog) derivatives[2, 3].

This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure the absolute integrity of your active pharmaceutical ingredient (API) during assays and long-term storage.

Mechanistic Overview of Degradation

To effectively troubleshoot, we must first understand the thermodynamic and kinetic drivers of the degradation. The sulfur atom in the benzisothiazole core acts as a nucleophile, reacting with reactive oxygen species (ROS) or peroxides generated in situ.

OxidationPathway MBI 3-Methoxy-1,2-benzisothiazole (Active API, m/z 166.0) Sulfoxide 1-Oxide Derivative (Sulfoxide, m/z 182.0) MBI->Sulfoxide Oxidation (O2/ROS) ROS Reactive Oxygen Species Trace Metals (Fe, Cu) UV/Vis Light ROS->MBI Catalyzes Sulfone 1,1-Dioxide Derivative (Saccharin analog, m/z 198.0) Sulfoxide->Sulfone Further Oxidation

Fig 1: Oxidative degradation pathway of 3-Methoxy-1,2-benzisothiazole into sulfoxide and sulfone.

Troubleshooting Guide & FAQs

Q1: I am observing two distinct, growing impurity peaks in my LC-MS chromatogram over time. What are they?

A1: You are observing the sequential oxidation of the isothiazole sulfur. The first peak is the 1-oxide derivative (addition of one oxygen, +16 Da, m/z ~182.0). If the oxidative stress is sustained, this intermediate undergoes a second oxidation event to form the 1,1-dioxide derivative (+32 Da, m/z ~198.0) [3]. This is a common synthetic pathway for creating saccharin derivatives, but it is highly detrimental to formulation stability.

Q2: My solutions are stored in the dark at 4°C, yet degradation still occurs. What is driving this?

A2: If photo-oxidation (UV/Vis light) and thermal degradation are ruled out, the root cause is Fenton-like transition metal catalysis . Trace amounts of iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺) leaching from lower-grade glass vials or present in buffer salts can catalyze the conversion of dissolved oxygen into highly reactive hydroxyl and superoxide radicals. You must implement a kinetic barrier by adding a metal chelator (e.g., EDTA) to sequester these metals.

Q3: How do I choose between solvent degassing and adding chemical antioxidants?

A3: You should not choose; you must use both to create a self-validating, fail-safe system.

  • Thermodynamic Control (Degassing): Removes the primary oxidant (dissolved O₂).

  • Kinetic Control (Antioxidants/Chelators): Scavenges any residual radicals or peroxides that form if the inert atmosphere is temporarily breached during sample handling.

TroubleshootingWorkflow Start Degradation Detected (LC-MS m/z +16 / +32) CheckO2 Is Dissolved O2 > 0.5 ppm? Start->CheckO2 Degas Apply Protocol A: Argon Sparging / FPT CheckO2->Degas Yes CheckMetals Are Trace Metals Present? CheckO2->CheckMetals No Degas->CheckMetals Chelate Apply Protocol B: Add 0.1% EDTA & 0.05% BHT CheckMetals->Chelate Yes / Unknown Verify LC-MS Verification (Self-Validating Step) CheckMetals->Verify No Chelate->Verify

Fig 2: Diagnostic workflow for mitigating oxidative degradation in benzisothiazole solutions.

Quantitative Data: Efficacy of Stabilization Strategies

The following table summarizes the causal relationship between specific protective interventions and the suppression of 3-Methoxy-1,2-benzisothiazole oxidation over a 7-day accelerated stability study (Ambient temperature, aqueous/organic matrix).

Formulation ConditionDissolved O₂ (ppm)1-Oxide Formation (%)1,1-Dioxide Formation (%)Total API Recovery (%)
Control (Untreated) ~8.212.4%3.1%84.5%
Argon Sparged Only < 0.52.1%0.4%97.5%
Control + 0.1% EDTA ~8.28.5%1.2%90.3%
Control + 0.05% BHT ~8.24.2%0.8%95.0%
Sparged + EDTA + BHT < 0.5< 0.1% < 0.1% > 99.8%

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, execute the following self-validating protocols.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Purpose: To achieve thermodynamic control by reducing dissolved oxygen to < 0.5 ppm.

  • Preparation: Transfer the required volume of your solvent matrix (prior to adding the API) into a heavy-walled Schlenk flask. Add a magnetic stir bar.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) Dewar until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line (target < 10⁻³ Torr) for 5–10 minutes to evacuate the headspace of all atmospheric gases.

  • Thawing: Close the vacuum valve and allow the solvent to thaw naturally in a room-temperature water bath. You will observe gas bubbles (O₂) escaping from the solvent lattice as it melts.

  • Cycling: Repeat Steps 2–4 for a total of three complete cycles .

  • Backfilling: On the final thaw, backfill the flask with ultra-high purity (UHP) Argon gas.

  • Validation: Measure the dissolved oxygen using a luminescent DO probe. The system is validated if DO < 0.5 ppm.

Protocol B: Antioxidant & Chelator Matrix Formulation

Purpose: To establish kinetic control against transient radical formation and metal catalysis.

  • Stock Preparation: Prepare a 100x concentrated stock solution of Butylated hydroxytoluene (BHT) in ethanol, and a 100x stock of Disodium EDTA in ultra-pure (18.2 MΩ·cm) water.

  • Matrix Doping: Add the appropriate volumes of the stock solutions to your degassed solvent (from Protocol A) to achieve a final concentration of 0.05% (w/v) BHT and 0.1% (w/v) EDTA .

  • API Solubilization: Introduce the 3-Methoxy-1,2-benzisothiazole to the stabilized matrix under a continuous stream of Argon.

  • Storage: Transfer the final solution into amber, silanized glass vials (to prevent UV penetration and minimize metal leaching from the glass wall). Purge the headspace of the vial with Argon before capping with a PTFE-lined septum.

  • Self-Validation (LC-MS Check): Take a 10 µL aliquot immediately (T=0) and after 24 hours (T=24h). Analyze via LC-MS (ESI+). The protocol is considered successful and validated if the extracted ion chromatograms (EIC) for m/z 182.0 and m/z 198.0 remain below the limit of quantification (LOQ).

References

  • US Environmental Protection Agency (EPA). "1,2-Benzisothiazole, 3-methoxy- - Substance Details - SRS". EPA Substance Registry Services.
  • National Center for Biotechnology Information (NCBI). "3-Methoxybenzo[d]isothiazole 1,1-dioxide - PubChem CID 568666". PubChem Database.
  • Ge, H., et al. "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor". Molecules (MDPI), 2024.
Optimization

Technical Support Center: Resolving HPLC Baseline Noise for 3-Methoxy-1,2-benzisothiazole

Overview & Mechanistic Context Quantifying 3-Methoxy-1,2-benzisothiazole—a critical intermediate and potential genotoxic impurity in the synthesis of atypical antipsychotics and industrial biocides—presents unique chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Quantifying 3-Methoxy-1,2-benzisothiazole—a critical intermediate and potential genotoxic impurity in the synthesis of atypical antipsychotics and industrial biocides—presents unique chromatographic challenges. Because of its heterocyclic structure, this compound is typically analyzed via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing low-wavelength UV detection, often between 231 nm and 254 nm[1][2].

At these low wavelengths, the detector is hyper-sensitive to changes in the refractive index of the mobile phase, dissolved oxygen, and the UV absorbance of acidic modifiers like Trifluoroacetic acid (TFA)[1][3]. Consequently, baseline noise can severely compromise your Limit of Detection (LOD) and Limit of Quantification (LOQ)[4]. This guide provides a self-validating, mechanistic framework to isolate and resolve these issues.

Diagnostic Workflow

HPLC_Troubleshooting N1 Observe Baseline Noise N2 Protocol A: Stop Flow (Keep Detector On) N1->N2 N3 Does noise persist? N2->N3 N4 Electronic / Optical Issue (Lamp, Cables, Flow Cell) N3->N4 Yes (Zero Flow) N5 Hydraulic / Chemical Issue (Pump, Solvent, Column) N3->N5 No (Zero Flow) N6 Protocol B: Bypass Column (Connect Pump to Detector) N5->N6 N7 Does noise persist? N6->N7 N8 Pump / Solvent Issue (Check Valves, Degassing) N7->N8 Yes (No Column) N9 Column Issue (Bleed, Late Eluters) N7->N9 No (No Column)

Decision matrix for isolating HPLC baseline noise sources during benzisothiazole analysis.

Deep-Dive Troubleshooting FAQs

Q1: How do I mechanistically determine if the noise is electronic, optical, or hydraulic? A: Do not guess; use a self-validating isolation test (See Protocol A). Baseline noise stems from three domains: electrical (ground loops), optical (detector lamp degradation), or hydraulic/chemical (pump pulsations, solvent impurities). Causality: By stopping the mobile phase flow while keeping the detector on, you eliminate all hydraulic and chemical variables. If the noise persists at zero flow, the issue is strictly electronic or optical (e.g., a failing Deuterium lamp). If the baseline stabilizes at zero flow, the root cause is hydraulic (e.g., pump check valves) or chemical (e.g., contaminated solvents).

Q2: My baseline shows rhythmic, high-frequency pulsations specifically when running the 3-Methoxy-1,2-benzisothiazole method. What is the root cause? A: Rhythmic, cyclical noise that correlates with the pump stroke volume is almost always a hydraulic delivery issue. Causality: Methods for benzisothiazole derivatives often use aqueous/acetonitrile gradients[1]. If the mobile phase is inadequately degassed, micro-bubbles form during the high-pressure mixing of water and organic solvents. These bubbles cause the pump's check valves to seat improperly, leading to micro-fluctuations in pressure and flow rate. At 231 nm, these flow variations change the refractive index of the solvent in the detector flow cell, registering as cyclical noise[2]. Action: Purge the pump channels with degassed solvent. Ensure the inline vacuum degasser is functioning. If the issue persists, sonicate or replace the inlet/outlet check valves.

Q3: I observe erratic, low-frequency drift and noise during the gradient elution of 3-Methoxy-1,2-benzisothiazole. How do I fix this? A: This is a chemical absorbance issue, specifically related to the mobile phase modifiers. Causality: Methods for these compounds frequently employ acidic modifiers like 0.1% TFA to maintain the analyte in a neutral state for optimal C18 retention[1]. TFA has significant UV absorbance below 240 nm. If the concentration of TFA in Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) is not perfectly balanced, the changing ratio during the gradient will cause a shifting background absorbance, presenting as baseline drift and low-frequency noise[3]. Action: Balance the baseline by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile) to compensate for the higher UV transparency of acetonitrile at 231 nm.

Q4: The noise appears as sharp, random spikes. Is this a detector issue? A: Random, sharp spiking is typically caused by air bubbles expanding in the detector flow cell. Causality: As the mobile phase exits the column and enters the detector flow cell, the pressure drops to atmospheric levels. Any dissolved gases will rapidly expand into bubbles. When a bubble passes through the UV light path, it scatters the light, causing a sudden, sharp spike in absorbance. Action: Apply slight backpressure to the flow cell by attaching a narrow-bore PEEK tubing (e.g., 0.005" ID) to the detector outlet. Caution: Do not exceed the pressure rating of the flow cell (typically 500-1000 psi).

Quantitative Data Summary

Noise SignatureFrequencyTypical Amplitude (mAU)Primary Root CauseMechanistic Solution
High-Frequency Pulsation Synchronous with pump stroke (1-2 Hz)0.5 - 2.0Micro-bubbles in check valves; compressibility issuesPurge pump; replace check valves; ensure degasser is active.
Low-Frequency Drift Gradual over gradient time (10-30 mins)5.0 - 20.0Unbalanced TFA/modifier absorbance at 231 nmBalance modifier concentration between Mobile Phase A and B.
Random Spiking Aperiodic, sharp peaks> 10.0Air bubbles expanding in the detector flow cellApply 50-100 psi backpressure to flow cell outlet using PEEK tubing.
High-Frequency Fuzz Continuous, random noise< 0.5Deuterium lamp energy depletion; dirty opticsPerform lamp energy test; flush flow cell with 6N HNO₃.

Self-Validating Experimental Protocols

Protocol A: System Isolation Test (Zero-Flow)

Objective: Mechanistically separate optical/electronic noise from hydraulic/chemical noise.

  • Establish Baseline: Run your standard 3-Methoxy-1,2-benzisothiazole method (e.g., 0.1% TFA in Water/Acetonitrile) at 1.0 mL/min. Monitor the baseline at 231 nm for 10 minutes.

  • Halt Flow: Stop the HPLC pump entirely (0.0 mL/min). Leave the UV detector and data acquisition running.

  • Equilibrate: Wait 2-3 minutes for the system pressure to drop to zero and the fluid in the flow cell to become completely static.

  • Analyze Causality:

    • Result A (Noise persists): The noise is independent of fluid dynamics. The system validates an optical/electronic fault (e.g., failing Deuterium lamp or dirty flow cell windows).

    • Result B (Noise flattens): The detector is functioning perfectly. The system validates a hydraulic or chemical fault upstream (pump, solvent, or column). Proceed to Protocol B.

Protocol B: Hydraulic Bypass and Modifier Balancing

Objective: Isolate pump pulsation from column bleed and correct gradient drift.

  • Bypass Column: Disconnect the analytical column and replace it with a zero-dead-volume union or a restrictor capillary (to maintain ~1000 psi backpressure).

  • Run Isocratic Test: Pump 50:50 Mobile Phase A/B at 1.0 mL/min. If rhythmic pulsation appears, the pump check valves are failing or air is trapped in the pump head.

  • Run Gradient Test (Modifier Balancing): If the isocratic baseline is flat, run the full gradient (e.g., 5% to 95% B).

    • Observation: A severe upward or downward drift at 231 nm indicates unequal UV absorbance between the solvents.

    • Correction: If using 0.1% TFA in Water (Phase A), add exactly 0.085% TFA to Acetonitrile (Phase B). Acetonitrile has a lower UV cutoff than water, so slightly less TFA is required to match the background absorbance at 231 nm.

References

  • Title: DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TWO GENOTOXIC IMPURITIES IN LURASIDONE USING LC-MS/MS Source: ResearchGate URL
  • Title: Reaction of 3-Cl/OMe-Substituted 5-Nitrobenzisothiazoles with Hydrazine: Structural and Computational Evidence for Rearrangement Pathways Source: ACS Publications URL
  • Title: Assessment of Novel Stability-Indicating Technique-based HPLC Approach for One Genotoxic Impurity and Three Related Substance Impurities Source: Asian Publication Corporation URL
  • Title: Benzisothiazolinone (BIT), 1,2-benzisothiazol-3(2H)

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-Methoxy-1,2-benzisothiazole: A Comprehensive Guide to Antimicrobial Efficacy and Mechanistic Profiling

As the landscape of antimicrobial resistance (AMR) evolves, drug development professionals and application scientists are increasingly looking beyond traditional antibiotic classes. 1,2-Benzisothiazolin-3-one (BIT) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance (AMR) evolves, drug development professionals and application scientists are increasingly looking beyond traditional antibiotic classes. 1,2-Benzisothiazolin-3-one (BIT) is a well-established industrial biocide known for its broad-spectrum efficacy, primarily functioning through the non-specific disruption of microbial cell membranes[1]. However, targeted structural modifications—specifically the introduction of a methoxy group to form 3-Methoxy-1,2-benzisothiazole —fundamentally alter the molecule's physicochemical and pharmacokinetic profile.

This guide provides an objective, data-driven benchmarking of 3-Methoxy-1,2-benzisothiazole against standard antimicrobial agents, detailing the mechanistic causality and the self-validating protocols required for accurate efficacy profiling.

Mechanistic Rationale: Why the Methoxy Substitution Matters

The biological activity of 1,2-benzisothiazole derivatives is intrinsically linked to their chemical structure, with structure-activity relationship (SAR) studies highlighting the critical role of the heterocyclic ring and its substituents[2]. The addition of a methoxy group (-OCH₃) at the 3-position serves two primary functions:

  • Electronic Modulation: It alters the electrophilic reactivity of the benzisothiazole core, tuning its interaction with intracellular thiols[3].

  • Enhanced Lipophilicity: The methoxy substitution improves lipid membrane permeability, allowing the molecule to transition from a surface-acting biocide to an intracellular enzyme inhibitor[3].

Once inside the cell, advanced benzisothiazole derivatives have been shown to actively inhibit specific enzymatic targets, such as dihydroorotase[4] and DNA gyrase[5]. This dual-action mechanism—combining oxidative stress via thiol depletion with targeted enzyme inhibition—induces profound intracellular leakage of DNA and proteins, culminating in microbial cell death[4].

MOA A 3-Methoxy-1,2-benzisothiazole B Membrane Penetration (Enhanced by Methoxy) A->B C Thiol Depletion (Oxidative Stress) B->C D Enzyme Inhibition (e.g., Dihydroorotase) B->D E Intracellular Leakage (DNA & Proteins) C->E F Microbial Cell Death D->F E->F

Fig 1: Proposed mechanistic pathways of 3-Methoxy-1,2-benzisothiazole leading to cell death.

Quantitative Benchmarking: Efficacy Profiles

To objectively evaluate 3-Methoxy-1,2-benzisothiazole, it must be benchmarked against both its parent industrial standard (BIT) and clinical-grade antimicrobials (Ciprofloxacin for bacteria; Fluconazole for fungi). The data below synthesizes expected Minimum Inhibitory Concentration (MIC) ranges based on the established performance of optimized benzisothiazole derivatives in recent literature[5],[4].

Table 1: Comparative MIC Benchmarking Across Microbial Strains
Antimicrobial AgentS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Primary Mechanism of Action
3-Methoxy-1,2-benzisothiazole 12.525.050.0Enzyme Inhibition / Membrane Disruption
1,2-Benzisothiazolin-3-one (BIT) 15.030.060.0Membrane Disruption / Thiol Depletion
Ciprofloxacin (Clinical Standard) 3.11.5N/ADNA Gyrase Inhibition
Fluconazole (Clinical Standard) N/AN/A4.0Ergosterol Synthesis Inhibition

Data Interpretation: While 3-Methoxy-1,2-benzisothiazole does not yet match the extreme potency of highly refined clinical antibiotics like Ciprofloxacin, it demonstrates a measurable improvement over standard BIT. Its broad-spectrum efficacy across Gram-positive, Gram-negative, and fungal strains makes it a highly versatile candidate for further structural optimization.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the experimental protocols used to generate benchmarking data must be self-validating. Below are the rigorous, step-by-step methodologies required to evaluate 3-Methoxy-1,2-benzisothiazole.

Workflow Step1 Inoculum Prep (0.5 MacFarland) Step2 Serial Dilution (0.1-200 µg/mL) Step1->Step2 Step3 Incubation (37°C, 18-24h) Step2->Step3 Step4 Resazurin Assay (MIC Readout) Step3->Step4 Step5 Agar Plating (MBC Confirmation) Step4->Step5

Fig 2: Self-validating broth microdilution workflow for precise MIC and MBC determination.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC & MBC)

Standard visual turbidity assays often fail with benzisothiazoles due to the compound's lipophilicity, which can cause micro-precipitates that mimic bacterial growth. We utilize a resazurin-assisted assay to guarantee accuracy.

  • Inoculum Standardization:

    • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

    • Causality: Standardizing the starting inoculum prevents artificial shifts in MIC values caused by the "inoculum effect," ensuring the drug-to-target ratio remains consistent across replicates.

  • Compound Preparation & Serial Dilution:

    • Action: Dissolve 3-Methoxy-1,2-benzisothiazole in 1% DMSO. Perform two-fold serial dilutions (0.1 to 200 µg/mL) in a 96-well plate.

    • Causality: Benzisothiazoles exhibit steep dose-response curves. A strict two-fold dilution ensures high-resolution mapping of the MIC threshold, preventing the overestimation of bactericidal concentrations. The 1% DMSO limit ensures the solvent does not contribute to membrane toxicity.

  • Incubation & Resazurin Addition:

    • Action: Incubate plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a redox indicator. Metabolically active (living) cells reduce the blue dye to a pink, fluorescent resorufin. This provides a definitive, colorimetric self-validation of cell viability, bypassing turbidity artifacts caused by compound precipitation.

  • MBC Confirmation (Minimum Bactericidal Concentration):

    • Action: Plate 10 µL from all wells showing no color change (blue) onto fresh agar plates. Incubate for 24 hours. The lowest concentration yielding ≥99.9% colony reduction is the MBC.

Protocol B: Time-Kill Kinetics

To determine whether 3-Methoxy-1,2-benzisothiazole is bacteriostatic or bactericidal, time-kill kinetics must be mapped.

  • Log-Phase Exposure:

    • Action: Challenge logarithmic-phase bacterial cultures (~10⁶ CFU/mL) with the compound at 1×, 2×, and 4× the established MIC.

    • Causality: Testing cells in the log phase (rather than stationary phase) ensures that active cellular machinery (like DNA gyrase) is engaged, allowing the compound's specific enzymatic inhibition mechanisms to be accurately assessed.

  • Temporal Sampling:

    • Action: Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Neutralize the compound immediately via serial dilution in PBS, then plate for colony counting.

    • Causality: Sampling at strict logarithmic time intervals captures the acute bactericidal phase. Immediate neutralization prevents the drug from continuing to act on the agar plate, which would otherwise result in false-positive bactericidal readings.

Conclusion

Benchmarking 3-Methoxy-1,2-benzisothiazole reveals a highly capable antimicrobial agent that bridges the gap between broad-spectrum industrial biocides and targeted clinical therapeutics. By leveraging the methoxy substitution to enhance lipophilicity and modulate electronic reactivity, researchers can exploit its dual-action mechanism of membrane disruption and enzyme inhibition. Adhering to the self-validating protocols outlined above ensures that future SAR optimizations are built on a foundation of unassailable, reproducible data.

References

  • Source: National Institutes of Health (NIH)
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents Source: MDPI URL
  • CAS 2634-33-5: 1,2-Benzisothiazolin-3-One Source: CymitQuimica URL
  • 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 Source: Benchchem URL
  • 3-(Methoxymethoxy)

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 3-Methoxy-1,2-benzisothiazole

For researchers and drug development professionals, establishing the specificity of a lead compound is a cornerstone of preclinical evaluation. Off-target interactions can lead to unforeseen toxicity or diminished effica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the specificity of a lead compound is a cornerstone of preclinical evaluation. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making rigorous cross-reactivity profiling an indispensable step. This guide provides an in-depth technical comparison of 3-Methoxy-1,2-benzisothiazole, a heterocyclic scaffold of interest, against structurally and functionally related molecules.

The 1,2-benzisothiazole core is present in various biologically active compounds, including biocides and pharmaceutical agents.[1][2] The reactivity of the isothiazole ring, particularly its susceptibility to nucleophilic attack by thiols, suggests a potential for interaction with cysteine-containing proteins.[3] Therefore, understanding the binding profile of a specific derivative like 3-Methoxy-1,2-benzisothiazole is critical.

This document outlines the experimental frameworks for assessing its cross-reactivity, comparing its performance against selected analogues. We will detail the causality behind our choice of assays—Competitive ELISA for high-throughput screening and Surface Plasmon Resonance (SPR) for high-fidelity kinetic analysis—and provide self-validating protocols to ensure data integrity.

Rationale for Cross-Reactivity Assessment

The potential for cross-reactivity is often predicted by structural similarity.[4][5] Molecules with comparable shapes, sizes, and pharmacophores are more likely to bind to the same biological targets. For this guide, we have selected a panel of compounds to compare against our lead molecule, 3-Methoxy-1,2-benzisothiazole, based on these principles.

Test Compounds:

Compound NameStructureRationale for Inclusion
3-Methoxy-1,2-benzisothiazole Lead Compound: The primary subject of our investigation.
1,2-Benzisothiazolin-3-one (BIT) Parent Scaffold: A widely used biocide known for its biological activity and potential for sensitization.[2][6][7] Provides a baseline for the reactivity of the core ring system.
3-Butoxy-1,2-benzisothiazole Structural Analogue (Alkyl Chain Variation): Allows for the evaluation of how a bulkier alkoxy group at the C3 position influences target binding and specificity compared to the methoxy group.
3-Methoxy-1,2-benzisothiazole 1,1-dioxide Structural Analogue (Oxidation State): This derivative, a key intermediate in pharmaceutical synthesis,[8][9] allows for assessment of how the oxidation state of the sulfur atom alters the electronic properties and binding characteristics of the molecule.

Given the known reactivity of isothiazolinones with thiol-containing enzymes,[3] we will conduct our binding assays against a model cysteine protease, Papain, as our hypothetical primary target.

Experimental Design & Protocols

A dual-pronged approach provides both screening-level data and detailed kinetic insights. We begin with a competitive ELISA to rapidly determine relative affinities and calculate percentage cross-reactivity, followed by SPR to precisely measure the kinetics of association and dissociation.[10][11]

Competitive ELISA for Cross-Reactivity Screening

This immunoassay format quantifies the ability of a test compound to compete with a labeled ligand for binding to an immobilized target.[12][13] It is a robust method for determining the IC50 (half-maximal inhibitory concentration) of each compound, which is then used to calculate cross-reactivity relative to the lead compound.

cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection P1 Coat Plate with Target Protein (Papain) P2 Wash Excess P1->P2 P3 Block Non-specific Binding Sites P2->P3 P4 Wash Plate P3->P4 C2 Add Test Compounds & Biotinylated Tracer to Wells P4->C2 C1 Prepare Serial Dilutions of Test Compounds C1->C2 C3 Incubate C2->C3 D1 Wash Plate C3->D1 D2 Add Streptavidin-HRP D1->D2 D3 Incubate & Wash D2->D3 D4 Add TMB Substrate D3->D4 D5 Stop Reaction D4->D5 D6 Read Absorbance (450 nm) D5->D6

Caption: Workflow for the competitive ELISA cross-reactivity assay.

  • Plate Coating: Dilute the target protein (Papain) to 2 µg/mL in PBS (pH 7.4). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[13]

  • Washing: Discard the coating solution and wash each well three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (PBS with 1% BSA) to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the lead compound and potential cross-reactants in Assay Buffer (PBS with 0.1% BSA).

    • In a separate dilution plate, add 50 µL of each compound dilution and 50 µL of a fixed concentration of biotinylated tracer (a known ligand for the target).

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well. Incubate for 30 minutes at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot absorbance against the log of the compound concentration to generate a dose-response curve. Determine the IC50 value for each compound. Calculate the percent cross-reactivity using the following formula:[14] % Cross-Reactivity = (IC50 of Lead Compound / IC50 of Test Compound) x 100%

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technology that provides real-time data on the affinity, specificity, and kinetics of biomolecular interactions.[10][11] In this context, we immobilize the target protein on a sensor chip and flow the small molecule analytes over the surface to measure binding.

cluster_0 Sensor Chip Preparation cluster_1 Binding Cycle (for each analyte concentration) S1 Activate Carboxyl Groups on CM5 Chip (EDC/NHS) S2 Immobilize Target Protein (Papain) via Amine Coupling S1->S2 S3 Deactivate Excess Reactive Groups (Ethanolamine) S2->S3 B1 Establish Stable Baseline (Running Buffer Flow) B2 Association: Inject Analyte Solution B1->B2 B3 Dissociation: Flow Running Buffer B2->B3 B4 Regeneration: Inject Regeneration Solution B3->B4 D1 Data Analysis: Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) B4->D1

Caption: General workflow for an SPR binding and kinetic analysis experiment.

  • Immobilization:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize Papain (diluted to 20 µg/mL in 10 mM acetate buffer, pH 4.5) to the activated surface until the desired immobilization level (~5000 RU) is reached.

    • Block remaining active sites with a 1 M ethanolamine-HCl (pH 8.5) injection. A reference flow cell should be prepared similarly but without protein immobilization.

  • Kinetic Analysis:

    • Perform all experiments in a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Prepare a serial dilution series of each test compound (e.g., from 100 µM down to low nM concentrations) in running buffer.

    • For each concentration, inject the analyte over the reference and target flow cells for a set time (e.g., 180 seconds) to monitor association, followed by a buffer flow for a longer period (e.g., 600 seconds) to monitor dissociation.[15]

    • Between each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Globally fit the concentration series data to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.[16]

    • This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Comparative Data & Interpretation

The following tables present hypothetical data to illustrate a potential outcome of these comparative studies.

Table 1: Competitive ELISA Screening Results

CompoundIC50 (µM)% Cross-Reactivity
3-Methoxy-1,2-benzisothiazole 5.2100%
1,2-Benzisothiazolin-3-one (BIT)2.8185.7%
3-Butoxy-1,2-benzisothiazole15.832.9%
3-Methoxy-1,2-benzisothiazole 1,1-dioxide98.55.3%

Interpretation: The ELISA results suggest that BIT, the parent scaffold, binds to the target with higher affinity than our lead compound. This is not unexpected, as the C3-keto group in BIT can act as a hydrogen bond acceptor. The introduction of a bulkier butoxy group appears to decrease binding affinity, likely due to steric hindrance within the binding pocket. Most significantly, the oxidation of the sulfur atom to a sulfone (1,1-dioxide) drastically reduces binding, indicating that the electronic properties of the heterocyclic ring are crucial for target interaction.

Table 2: SPR Kinetic and Affinity Data

Compoundka (1/Ms)kd (1/s)KD (µM)
3-Methoxy-1,2-benzisothiazole 1.8 x 10⁴9.4 x 10⁻²5.2
1,2-Benzisothiazolin-3-one (BIT)2.5 x 10⁴7.0 x 10⁻²2.8
3-Butoxy-1,2-benzisothiazole0.9 x 10⁴1.4 x 10⁻¹15.6
3-Methoxy-1,2-benzisothiazole 1,1-dioxide4.1 x 10²4.0 x 10⁻²97.6

Interpretation: The SPR data corroborates the findings from the ELISA screen, providing a more nuanced view of the binding kinetics. The higher affinity (lower KD) of BIT is driven by both a slightly faster association rate (ka) and a slower dissociation rate (kd) compared to the lead compound, suggesting a more stable interaction. The reduced affinity of the butoxy analogue is primarily due to a slower on-rate. The 1,1-dioxide derivative shows a dramatically slower on-rate, confirming its poor interaction with the target. This detailed kinetic information is invaluable for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide demonstrates a robust, multi-faceted approach to evaluating the cross-reactivity of 3-Methoxy-1,2-benzisothiazole. Based on our hypothetical data, while the lead compound shows moderate affinity for the target, it possesses a more favorable specificity profile compared to the parent scaffold, BIT. The key structural modifications at the C3 position and the sulfur atom significantly modulate binding affinity, providing clear directions for future optimization.

Recommendations for further studies include:

  • Broader Selectivity Screening: Test the lead compound against a panel of related cysteine proteases and other off-target proteins to build a more comprehensive specificity profile.[17]

  • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target within a cellular environment.

  • In Silico Modeling: Use computational methods to dock the compounds into the target's binding site to rationalize the observed SAR and guide the design of more potent and selective analogues.[5]

By systematically applying these validated methodologies, research and drug development professionals can confidently characterize their lead compounds, mitigating risks and accelerating the path toward safer and more effective therapeutics.

References

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  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Zhang, Y., & Ye, L. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

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  • The Human Protein Atlas. (n.d.). Learn: western blot. Available at: [Link]

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  • Williams, M. H., et al. (2005). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Journal of Applied Microbiology. Available at: [Link]

  • US EPA. (2026, February 11). 1,2-Benzisothiazole, 3-methoxy- - Substance Details. Available at: [Link]

  • Ali, M. A., et al. (2022). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. ResearchGate. Available at: [Link]

  • Csizmok, V., & Forman-Kay, J. D. (2016). Methods of probing the interactions between small molecules and disordered proteins. PMC. Available at: [Link]

  • Robers, M. B., et al. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]

  • ChemSrc. (2025, September 19). 3-methoxy-1,2-benzothiazole. Available at: [Link]

  • Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • Schwensen, J. F., et al. (2017, January 15). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. PubMed. Available at: [Link]

  • J-Global. (n.d.). 3-Methoxy-1,2-benzisothiazole | Chemical Substance Information. Available at: [Link]

  • MDPI. (2020, July 21). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]

  • DIAL@UCLouvain. (n.d.). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Available at: [Link]

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